"2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride physical properties"
"2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride physical properties"
An In-depth Technical Guide to the Physical Properties of 2-Amino-2-(3,4-dichlorophenyl)acetic acid Hydrochloride
Introduction
2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride is a substituted amino acid derivative. As with many halogenated organic molecules, it serves as a potential building block in medicinal chemistry and drug discovery. The presence of a chiral center, an acidic carboxylic group, and a basic amino group, combined with the dichlorophenyl moiety, makes it a versatile scaffold for synthesizing more complex target molecules. A thorough understanding and precise characterization of its physical properties are paramount for its effective use in research and development. These properties govern its solubility, stability, reactivity, and bioavailability, directly impacting reaction kinetics, formulation development, and pharmacological profiling.
This technical guide provides a comprehensive overview of the key physical and chemical properties of 2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride. It is designed for researchers, chemists, and formulation scientists, offering not only established data but also detailed, field-proven methodologies for its characterization. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data in a laboratory setting.
Molecular and Chemical Identity
The subject of this guide is the hydrochloride salt of 2-Amino-2-(3,4-dichlorophenyl)acetic acid. The salt form is often preferred in development due to its typically higher crystallinity and aqueous solubility compared to the free acid (zwitterionic) form.
| Property | 2-Amino-2-(3,4-dichlorophenyl)acetic acid (Free Acid) | 2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride (HCl Salt) |
| CAS Number | 128349-50-8[1][2][3][4] | Not explicitly available in searched databases |
| Molecular Formula | C₈H₇Cl₂NO₂[1][2] | C₈H₈Cl₃NO₂ |
| Molecular Weight | 220.05 g/mol [1][2] | 256.51 g/mol |
| Exact Mass | 218.9853839 Da[2] | 254.962231 Da (for ³⁵Cl isotopes) |
| IUPAC Name | 2-amino-2-(3,4-dichlorophenyl)acetic acid[2] | 2-amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride |
| Synonyms | amino(3,4-dichlorophenyl)acetic acid[2] | N/A |
Computed Physicochemical Properties (Free Acid)
Computational models provide valuable initial estimates of a molecule's behavior. The following properties for the free acid have been computed by PubChem.[2]
| Computed Property | Value | Implication for Research and Development |
| XLogP3 | -0.4[2] | Indicates a high degree of hydrophilicity. The negative value suggests the compound will favor aqueous environments over lipid ones, which is a critical factor for selecting appropriate solvent systems for reactions and analysis. |
| Hydrogen Bond Donor Count | 3[2] | The presence of amine and carboxylic acid groups allows for significant hydrogen bonding, influencing its melting point, solubility in protic solvents, and potential interactions with biological targets. |
| Hydrogen Bond Acceptor Count | 3[2] | The oxygen and nitrogen atoms can act as hydrogen bond acceptors, further contributing to its solubility profile and intermolecular interactions. |
Experimental Determination of Core Physical Properties
While computed data offers a starting point, experimentally derived values are the gold standard for regulatory filings and process development. The following sections detail robust protocols for determining key physical properties.
Workflow for Physical Property Characterization
The logical flow for characterizing a new chemical entity like this involves a series of standard experiments to build a complete physical profile.
Caption: General workflow for physical property characterization.
Solubility Profile
Expertise & Causality: Solubility is arguably the most critical physical property for a drug candidate or chemical intermediate. It dictates the feasibility of formulation, the choice of reaction solvents, and impacts oral bioavailability. The shake-flask method, while manual, remains the definitive technique for determining equilibrium solubility. We assess solubility in a range of solvents to build a comprehensive profile relevant to both organic synthesis (e.g., DCM, ACN) and biological systems (e.g., water, PBS).
Protocol: Equilibrium Solubility by Shake-Flask Method
-
Preparation: Add an excess amount of 2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride to several vials (e.g., 10 mg to 1 mL of solvent). The excess solid is crucial to ensure saturation.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of various test solvents to the vials. Recommended solvents include:
-
Purified Water (ASTM Type II)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 M HCl (simulated gastric fluid)
-
Methanol, Ethanol
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator at a controlled temperature (e.g., 25 °C). Agitate for 24 hours to ensure equilibrium is reached. A 24-hour period is standard to accommodate compounds with slow dissolution kinetics.
-
Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. Centrifuge the vials (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended particles.
-
Sampling & Dilution: Carefully withdraw a known aliquot of the supernatant, being cautious not to disturb the solid pellet. Dilute the aliquot with a suitable mobile phase (as determined by HPLC analysis) to a concentration within the calibrated range of the HPLC method.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method (see Section 4.1). Calculate the original concentration in the supernatant to determine the solubility in mg/mL or mM.
Melting Point and Thermal Behavior
Expertise & Causality: The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically suggests high purity, while a broad range can indicate the presence of impurities or multiple crystalline forms (polymorphs). Differential Scanning Calorimetry (DSC) is the preferred method as it provides not only the melting point but also information on other thermal events like decomposition or phase transitions.
Protocol: Melting Point by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan.
-
Instrument Setup: Crimp the pan with a lid and place it in the DSC cell. Place an empty, sealed reference pan in the reference cell.
-
Thermal Program: Heat the sample under a nitrogen purge (e.g., 50 mL/min). A typical heating rate is 10 °C/min from ambient temperature to a temperature well above the expected melt (e.g., 300 °C). The controlled heating rate ensures thermal equilibrium and reproducible results.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion (ΔHfus) can also be calculated from the peak area, providing information on the crystallinity of the material.
Spectroscopic and Analytical Characterization
Analytical techniques are essential to confirm the structure and determine the purity of the compound. A combination of HPLC, NMR, and MS provides a complete picture of the material's identity and quality.
Purity and Chiral Analysis by HPLC
Expertise & Causality: High-Performance Liquid Chromatography is the workhorse of purity analysis. For a chiral compound like this, it is also critical to assess enantiomeric purity. A reversed-phase C18 column is suitable for this polar molecule. The use of an acidic mobile phase modifier like trifluoroacetic acid (TFA) protonates the primary amine, preventing peak tailing by minimizing interactions with residual silanols on the silica support. For chiral analysis, derivatization with a chiral reagent like Marfey's reagent (L-FDAA) creates diastereomers that can be separated on a standard achiral column, a robust and widely accessible method.[5]
Protocol: Purity by Reversed-Phase HPLC
-
HPLC System: Standard HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm and 280 nm (to detect the phenyl ring).
-
Sample Preparation: Dissolve ~1 mg/mL in a 50:50 mixture of Water:Acetonitrile.
Workflow: Chiral Analysis via Derivatization
This workflow is adapted from established methods for amino acid analysis.[5]
Caption: HPLC chiral analysis workflow using Marfey's reagent.
Structural Confirmation by NMR and MS
Expertise & Causality: While HPLC confirms purity, it does not confirm identity. NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms, serving as a definitive tool for structural elucidation. Mass spectrometry complements this by confirming the molecular weight and elemental composition.
-
¹H NMR Spectroscopy: The expected proton NMR spectrum (in a solvent like DMSO-d₆) would show characteristic signals:
-
A singlet for the α-proton (the one attached to the same carbon as the amino and carboxyl groups) around 5.0-5.5 ppm.
-
Aromatic protons on the dichlorophenyl ring appearing as a complex multiplet pattern between 7.0-8.0 ppm.
-
Broad signals for the amine (NH₃⁺) and carboxylic acid (COOH) protons, the positions of which are highly dependent on concentration and residual water.
-
-
¹³C NMR Spectroscopy: The carbon spectrum would confirm the number of unique carbon atoms:
-
The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically >170 ppm.
-
Aromatic carbons would appear in the 120-140 ppm range.
-
The α-carbon would be found around 55-65 ppm.
-
-
Mass Spectrometry (LC-MS): Using electrospray ionization in positive mode (ESI+), the expected primary ion would be the molecular ion of the free acid (after loss of HCl).
-
Expected [M+H]⁺: m/z 220.0, corresponding to [C₈H₈Cl₂NO₂]⁺.
-
Isotopic Pattern: A crucial diagnostic feature will be the isotopic pattern from the two chlorine atoms. A characteristic pattern of peaks at m/z 220, 222, and 224 in an approximate ratio of 9:6:1 would provide definitive evidence for the presence of two chlorine atoms.
-
Conclusion
The comprehensive characterization of 2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride is a prerequisite for its successful application in scientific research and development. This guide outlines the essential molecular identifiers, computed properties, and, most critically, the experimental protocols required to determine its physical characteristics. By following these detailed methodologies for solubility, thermal analysis, and spectroscopic confirmation, researchers can ensure data integrity, facilitate process optimization, and accelerate the development of novel chemical entities.
References
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 16641904, 2-Amino-2-(3,4-dichlorophenyl)acetic acid. Retrieved February 12, 2026, from [Link]
-
Pharmaffiliates (n.d.). 2-Amino-2-(3,4-dichlorophenyl)acetic acid. Retrieved February 12, 2026, from [Link]
-
International Laboratory USA (n.d.). 2-amino-2-(3,4-dichlorophenyl)acetic acid. Retrieved February 12, 2026, from [Link]
Sources
- 1. 2-Amino-2-(3,4-dichlorophenyl)acetic acid | CAS 128349-50-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 2-Amino-2-(3,4-dichlorophenyl)acetic acid | C8H7Cl2NO2 | CID 16641904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. International Laboratory USA [intlab.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
